Product packaging for H-Orn(Fmoc)-OH(Cat. No.:CAS No. 147071-84-9)

H-Orn(Fmoc)-OH

Cat. No.: B557213
CAS No.: 147071-84-9
M. Wt: 354.4 g/mol
InChI Key: UZQSWMYLYLRAMJ-SFHVURJKSA-N
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Description

Significance of Fmoc-Protected Amino Acids as Specialized Building Blocks in Peptide Synthesis

The development of Solid-Phase Peptide Synthesis (SPPS) has been significantly advanced by the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. In SPPS, a peptide is constructed sequentially by adding amino acids to a growing chain anchored to an insoluble resin support. altabioscience.com To ensure the correct sequence and prevent unwanted side reactions, the α-amino group of the incoming amino acid must be temporarily blocked. altabioscience.combiosynth.com

The Fmoc group is the cornerstone of the most widely used orthogonal protection strategy in SPPS. altabioscience.comiris-biotech.de Its key advantages include:

Mild Deprotection Conditions: The Fmoc group is stable under acidic and neutral conditions but can be readily removed using a mild base, typically a solution of piperidine (B6355638) in an organic solvent. altabioscience.comkilobio.com This contrasts with older methods, like the Boc/Benzyl (B1604629) approach, which required repeated use of strong acids that could degrade sensitive peptide sequences. altabioscience.com

Orthogonality: The base-lability of the Fmoc group is "orthogonal" to the acid-labile protecting groups commonly used for amino acid side chains (e.g., tert-butyl (tBu)) and for linking the peptide to the resin. biosynth.comiris-biotech.de This orthogonality ensures that only the α-amino group is deprotected during each synthesis cycle, while the side-chain protecting groups remain intact until the final cleavage step with a strong acid like trifluoroacetic acid (TFA). altabioscience.comiris-biotech.de

High Yield and Purity: By preventing side reactions and minimizing epimerization, the Fmoc strategy enables the efficient and reliable synthesis of complex and long peptides, leading to higher yields and purities of the final product. altabioscience.comnbinno.com

The widespread availability of high-purity Fmoc-protected amino acids has made Fmoc-SPPS the method of choice for both academic research and industrial-scale peptide manufacturing. altabioscience.com

FeatureDescription
Protection Target α-amino group of the amino acid.
Deprotection Reagent Mild base (e.g., 20% piperidine in DMF). kilobio.com
Cleavage Condition Base-labile.
Compatibility Orthogonal to acid-labile side-chain and linker protections (e.g., tBu, Boc). biosynth.comiris-biotech.de
Key Advantage Milder reaction conditions compared to Boc-SPPS, preserving sensitive peptide structures. altabioscience.comnbinno.com

Distinctive Role of Ornithine Derivatives in Tailoring Peptide Structures and Functionalities

Ornithine is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code. chemicalbook.com Structurally, it is a homolog of lysine (B10760008), with one fewer methylene group in its side chain. This unique structure, particularly its terminal primary amine on the side chain, makes ornithine a valuable tool for tailoring peptide structures and functionalities.

The incorporation of ornithine derivatives into a peptide sequence allows for a range of modifications that can profoundly influence the peptide's properties:

Site for Cyclization: The δ-amino group of the ornithine side chain provides a convenient handle for peptide cyclization. By forming a lactam (amide) bond with the C-terminal carboxyl group or the carboxyl group of an acidic amino acid side chain (e.g., Asp or Glu), ornithine can be used to create head-to-tail or side-chain-to-side-chain cyclic peptides. researchgate.net Cyclization often enhances a peptide's metabolic stability, receptor binding affinity, and bioavailability, making it a popular strategy in drug design. nih.govauburn.edumdpi.com

Branched Peptides: The side-chain amine can serve as an attachment point for another peptide chain, leading to the formation of branched or dendritic peptide structures.

Conjugation: It offers a specific site for conjugating other molecules, such as fluorescent dyes, lipids, carbohydrates, or cytotoxic drugs, without interfering with the main peptide backbone. Ornithine-containing peptides have been shown to enhance cell permeability. chemicalbook.com

Arginine Analogs: Ornithine is a metabolic precursor to arginine. chemicalbook.com In synthetic peptides, it can be used as a building block to prepare specialized arginine derivatives or to replace arginine to study structure-activity relationships. chemicalbook.comacs.org

Overview of Current Research Paradigms and Emerging Areas Utilizing H-Orn(Fmoc)-OH

This compound is a specialized reagent designed for advanced applications where the ornithine side chain is intended for modification after its incorporation into the peptide. The free α-amino group allows it to be coupled like any other amino acid in SPPS. The key feature is the Fmoc-protected δ-amino group, which introduces an additional layer of orthogonal protection.

Current research leverages this compound and related orthogonally protected ornithine derivatives in several key areas:

On-Resin Cyclization: A primary application is in the synthesis of cyclic peptides. researchgate.netauburn.edu After the linear peptide sequence is assembled on the solid support, the Fmoc group on the ornithine side chain can be selectively removed using piperidine. This exposes the side-chain amine, which can then be reacted with an activated carboxyl group elsewhere in the peptide (e.g., the C-terminus) to form a cyclic structure directly on the resin. uci.edu This on-resin strategy is often more efficient than solution-phase cyclization.

Development of Peptide-Based Therapeutics: The ability to introduce specific modifications via the ornithine side chain is crucial in pharmaceutical research. chemimpex.comnbinno.com this compound allows for the precise attachment of moieties that can improve a peptide's therapeutic index, such as by enhancing its stability, targeting capabilities, or cell-penetrating properties. chemicalbook.comnbinno.com

Synthesis of Complex Scaffolds: Research into novel biomaterials and chemical biology tools utilizes orthogonally protected amino acids to build complex molecular architectures. nih.gov this compound enables the creation of well-defined scaffolds where different functionalities can be precisely placed on the peptide backbone and the ornithine side chain, facilitating the development of multivalent ligands, synthetic vaccines, and targeted drug delivery systems.

The use of such multi-orthogonal protection strategies provides chemists with precise control over the synthetic process, empowering the construction of highly sophisticated and functional peptide-based molecules. nbinno.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N2O4 B557213 H-Orn(Fmoc)-OH CAS No. 147071-84-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c21-18(19(23)24)10-5-11-22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQSWMYLYLRAMJ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of H Orn Fmoc Oh

Strategies for the Preparation of Fmoc-Protected Ornithine Derivatives

The preparation of Fmoc-protected ornithine derivatives involves the strategic introduction of the Fmoc group onto the α-amino group and various orthogonal protecting groups onto the ε-amino group of ornithine. These strategies are designed to facilitate efficient peptide assembly and allow for selective functionalization of the ornithine side chain.

Targeted Introduction of Fmoc and Orthogonal Side Chain Protecting Groups

Synthesis and Research Applications of H-Orn(Fmoc)-OH

This compound, also known as Nα-Fmoc-L-ornithine, is a fundamental building block where only the α-amino group is protected by the Fmoc moiety, leaving the ε-amino group unprotected. This derivative is typically synthesized by reacting ornithine with Fmoc-Cl or Fmoc-OSu under controlled basic conditions, often in a mixture of organic solvents and water scbt.com. While it serves as a basic Fmoc-protected ornithine, its direct use in standard Fmoc/tBu SPPS requires prior protection of the ε-amino group to prevent unwanted side reactions or branching. Research applications for this compound itself are less common in complex synthesis compared to its side-chain protected counterparts, as the free ε-amino group would interfere with standard peptide coupling protocols. However, it can be a precursor for synthesizing other protected ornithine derivatives or for specific applications where the free amine is intended for immediate post-translational modification or conjugation.

Exploration of Fmoc-Orn(Boc)-OH in Peptide Assembly

Fmoc-Orn(Boc)-OH, or Nα-Fmoc-Nε-Boc-L-ornithine, is a widely used derivative in Fmoc-based SPPS chemimpex.coma2bchem.compeptide.comadvancedchemtech.comchemimpex.comambeed.combiosynth.comsigmaaldrich.comcarlroth.comchemicalbook.com. The tert-butyloxycarbonyl (Boc) group on the side chain is stable to the basic conditions used for Fmoc removal (e.g., piperidine (B6355638) in DMF) but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin a2bchem.com. This orthogonality makes Fmoc-Orn(Boc)-OH ideal for standard peptide synthesis, allowing for the controlled elongation of peptide chains. Its applications include the synthesis of complex peptides, therapeutic peptides, and in studies investigating protein-protein interactions chemimpex.coma2bchem.comadvancedchemtech.comchemimpex.combiosynth.com. It has also been noted for its utility in preparing cyclic peptides and enhancing the cell permeability of peptides when conjugated peptide.comadvancedchemtech.comchemicalbook.com.

Utility of Fmoc-Orn(Mmt)-OH in Complex Peptide Synthesis

Fmoc-Orn(Mmt)-OH, featuring the 4-methyltrityl (Mmt) group on the ε-amino group, is particularly valuable for complex peptide synthesis and strategies requiring selective side-chain modification chemimpex.comanaspec.comsigmaaldrich.com. The Mmt group is labile to mild acidic conditions, typically 1% TFA in dichloromethane (B109758) (DCM), which is significantly milder than the TFA concentrations (e.g., 95%) used for final cleavage and removal of other acid-labile side-chain protecting groups like Boc or tBu chemimpex.comsigmaaldrich.com. This difference in acid lability allows for selective deprotection of the Mmt group while the peptide remains attached to the resin and other protecting groups are intact chemimpex.comanaspec.comsigmaaldrich.com. This capability is crucial for introducing modifications, branching, or cyclizations at the ornithine side chain during solid-phase synthesis chemimpex.comsigmaaldrich.com. Its applications span drug development, bioconjugation, cancer therapy research, and protein engineering chemimpex.com.

Application of Fmoc-Orn(Ac,OBz)-OH in Specific Peptide Scaffolds

Fmoc-Orn(Ac,OBz)-OH, incorporating both acetyl (Ac) and benzoyloxy (OBz) groups on the ε-amino group, offers a unique orthogonal protection strategy for specific peptide scaffolds researchgate.netiris-biotech.deiris-biotech.desemanticscholar.org. The acetyl group is typically removed by hydrazine, while the benzoyloxy group can be cleaved by hydrogenolysis or strong acids . This dual protection allows for differential deprotection and selective functionalization, making it highly useful in the synthesis of complex natural products like siderophores, which often feature modified ornithine residues researchgate.netiris-biotech.desemanticscholar.org. For instance, it has been employed in the total synthesis of amphiphilic marine siderophores such as amphibactin-T and moanachelin ala-B, where the Nδ-acetyl-Nδ-hydroxy-ornithine motif is critical for metal binding researchgate.netiris-biotech.desemanticscholar.org. The ability to selectively deprotect the OBz group on-resin before global deprotection is a key advantage for constructing these intricate structures researchgate.netiris-biotech.de.

Employing Fmoc-Orn(Aloc)-OH for Differential Deprotection Strategies

Fmoc-Orn(Aloc)-OH, utilizing the allyloxycarbonyl (Alloc) group for side-chain protection, is a key component in differential deprotection strategies iris-biotech.debapeks.comiris-biotech.degoogle.comchemimpex.compeptide.com. The Alloc group is orthogonal to both Fmoc (base-labile) and common acid-labile side-chain protecting groups. It is quantitatively and rapidly removed by palladium(0)-catalyzed reactions, a method that does not affect other protecting groups or the peptide backbone iris-biotech.degoogle.com. This mild deprotection condition is highly advantageous for sensitive peptides or when specific modifications are required on the ornithine side chain without disturbing other parts of the molecule iris-biotech.degoogle.com. Fmoc-Orn(Aloc)-OH is thus instrumental in constructing complex peptides, including branched and cyclic structures, and in various bioconjugation applications where selective modification is paramount iris-biotech.deiris-biotech.degoogle.com.

Data Table: Fmoc-Protected Ornithine Derivatives in Peptide Synthesis

DerivativeSide Chain Protecting GroupKey Deprotection Method(s)Primary Application FocusOrthogonality to FmocReferences
This compound NoneN/A (Free ε-amino group)Precursor for other derivatives; specific applications requiring a free side-chain amineN/A scbt.com
Fmoc-Orn(Boc)-OH Boc (tert-butyloxycarbonyl)TFA (acid-labile)Standard SPPS, peptide assembly, drug development, cyclic peptidesYes chemimpex.coma2bchem.compeptide.comadvancedchemtech.comchemimpex.comambeed.combiosynth.comsigmaaldrich.comcarlroth.comchemicalbook.com
Fmoc-Orn(Mmt)-OH Mmt (4-methyltrityl)Mild Acid (e.g., 1% TFA in DCM)Complex peptide synthesis, selective side-chain modification, branching, cyclizationYes chemimpex.comanaspec.comsigmaaldrich.com
Fmoc-Orn(Ac,OBz)-OH Ac (acetyl), OBz (benzyloxycarbonyl)Hydrazine (Ac), Hydrogenolysis/Acid (OBz)Synthesis of natural products (siderophores), complex scaffolds, specific functionalizationYes researchgate.netiris-biotech.deiris-biotech.desemanticscholar.org
Fmoc-Orn(Aloc)-OH Alloc (allyloxycarbonyl)Pd(0) CatalysisDifferential deprotection, selective modification, bioconjugation, complex peptidesYes iris-biotech.deiris-biotech.degoogle.comchemimpex.com

Mechanistic and Practical Aspects of Fmoc Deprotection in SPPS

Research on Optimization of Deprotection Reagents and Reaction Conditions

Comparative Studies of Piperidine and Alternative Bases (e.g., DBU, DPA)

The removal of the Fmoc protecting group is a cornerstone of Fmoc SPPS, typically achieved using basic reagents. Piperidine, a cyclic secondary amine, has historically been the gold standard due to its dual role as an effective base for Fmoc cleavage and a scavenger for the reactive dibenzofulvene (DBF) byproduct formed during the process acs.orgpeptide.comchempep.comtotal-synthesis.comwikipedia.orgmdpi.com. A standard deprotection cocktail involves 20% piperidine in N,N-dimethylformamide (DMF) wikipedia.org.

However, alternative bases have been explored to optimize deprotection efficiency, reduce reaction times, or mitigate side reactions. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is known to remove the Fmoc group significantly faster than piperidine peptide.compeptide.com. While DBU is a potent base, it is non-nucleophilic and does not scavenge the dibenzofulvene byproduct itself, necessitating the addition of a scavenger like piperidine if DBU is used alone peptide.compeptide.com. Other secondary amines such as 4-methylpiperidine (B120128) (4MP) and piperazine (B1678402) have also shown efficacy in Fmoc deprotection, sometimes offering advantages in terms of solubility or reduced side reactions compared to piperidine mdpi.comscielo.org.mxnih.gov. For instance, piperazine, when combined with DBU and formic acid, can serve as an alternative to piperidine, potentially avoiding issues associated with the latter wikipedia.org.

The choice of base can influence the formation of undesirable byproducts, such as aspartimides, with DBU potentially catalyzing aspartimide formation in the presence of aspartic acid residues peptide.compeptide.com. Tertiary amines are generally less effective for Fmoc removal compared to primary or secondary amines publish.csiro.au.

Kinetic Analyses of Fmoc Deprotection Processes

The kinetics of Fmoc deprotection are crucial for optimizing synthesis cycles and ensuring complete removal of the protecting group without prolonged exposure that could lead to side reactions. In a standard 20% piperidine in DMF solution, the Fmoc group has an approximate half-life of about 6 seconds wikipedia.org. Fast Fmoc protocols aim to reduce deprotection times to three minutes or less peptide.com. DBU can achieve even faster deprotection rates than piperidine peptide.com. The rate of Fmoc removal can also be sequence-dependent, influencing the required deprotection time for certain amino acid sequences nih.gov. Monitoring the formation of the dibenzofulvene-piperidine adduct via UV spectroscopy can help determine the completion of the deprotection reaction peptide.comwikipedia.orgnih.govscholaris.ca.

Strategies for Mitigating Synthetic Challenges and Undesired Side Reactions

Solid-phase peptide synthesis, particularly with Fmoc chemistry, is susceptible to various side reactions that can compromise peptide yield and purity. Strategies are employed to minimize these issues, especially when dealing with sensitive amino acids like ornithine.

Prevention of Intramolecular Cyclization in Ornithine-Containing Peptide Chains

Ornithine possesses a primary amine group on its side chain (δ-amino group). If this side chain amine is unprotected or becomes deprotected prematurely, it can act as a nucleophile. In peptide synthesis, particularly during coupling steps where the carboxyl group is activated, this free side chain amine can attack the activated carboxyl group of the same or an adjacent residue, leading to intramolecular cyclization. This can form cyclic byproducts or lactams, reducing the yield of the desired linear peptide. In arginine, the guanidino group, which is structurally related to ornithine's side chain, can also participate in similar cyclization reactions when the carboxyl group is activated researchgate.net. Therefore, appropriate protection of the ornithine side chain amine is essential to prevent such cyclization events during peptide elongation.

Methodologies for Minimizing Aspartimide Formation and Racemization During SPPS

Aspartimide Formation: Aspartimide formation is a common side reaction in SPPS, especially with aspartic acid residues, occurring when the side chain carboxyl group attacks the alpha-amino group forming a five-membered ring. This succinimide (B58015) intermediate can then undergo epimerization and ring-opening, leading to a mixture of products chempep.commdpi.comnih.govbiotage.comresearchgate.netiris-biotech.denih.govrsc.org. Strategies to mitigate aspartimide formation include:

Bulky Side-Chain Protecting Groups: Using sterically hindered protecting groups for the aspartic acid side chain (e.g., 2-phenylisopropyl (2-PhiPr) or β-trialkyl-methyl esters) can shield the carboxyl group and prevent ring closure researchgate.netiris-biotech.de.

Additives in Deprotection: Incorporating additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 2,4-dinitrophenol (B41442) into the piperidine deprotection solution can reduce aspartimide formation biotage.comresearchgate.netnih.gov.

Alternative Bases: Using bases like piperazine instead of piperidine can also help suppress aspartimide formation biotage.comnih.gov.

Backbone Protection: Employing backbone amide protecting groups, such as 2,4-dimethylbenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the amino acid preceding aspartic acid, can effectively block succinimide ring formation nih.goviris-biotech.depeptide.com.

Pseudoprolines: Incorporating pseudoproline dipeptides can disrupt peptide conformation and reduce aspartimide propensity iris-biotech.depeptide.com.

Modified Deprotection Conditions: Adding formic acid (e.g., 5% formic acid in 20% piperidine) can limit the deprotonation of the peptide backbone nitrogen preceding an aspartic acid residue, thereby reducing aspartimide formation, although it may slow down Fmoc removal acs.org.

Racemization: Racemization, the loss of stereochemical integrity at the alpha-carbon, can occur during the activation and coupling steps of SPPS sigmaaldrich.commesalabs.com. Amino acids like histidine and cysteine are particularly prone to racemization sigmaaldrich.commesalabs.com. Strategies to minimize racemization include:

Optimized Coupling Reagents: Using coupling reagents that promote less racemization, such as COMU or carbodiimide (B86325) activation (e.g., DIC/OxymaPure), is beneficial sigmaaldrich.commesalabs.com.

Lowering Temperature: Performing couplings at lower temperatures can reduce racemization, especially when using microwave irradiation nih.govmesalabs.com.

Additives: Certain additives, like 2,4,6-collidine, can reduce racemization compared to standard bases like DIPEA mesalabs.com.

Solvent Polarity: Adjusting solvent polarity, for instance by adding DCM to DMF/NMP, can also help reduce racemization mesalabs.com.

Specific Protecting Groups: Certain side-chain protecting groups or Nα protecting groups may offer enhanced racemization suppression sigmaaldrich.commesalabs.com.

Control and Scavenging of Dibenzofulvene Byproducts

The base-induced removal of the Fmoc group proceeds via a β-elimination mechanism, generating dibenzofulvene (DBF) and carbon dioxide acs.orgpeptide.comtotal-synthesis.com. Dibenzofulvene is a highly reactive electrophile that can irreversibly attach to deprotected amine groups, leading to chain termination or other unwanted side products acs.orgpeptide.comchempep.comtotal-synthesis.commdpi.comescholarship.org. To prevent these deleterious reactions, DBF must be efficiently scavenged. Secondary amines, such as piperidine, are effective scavengers as they readily add to DBF, forming stable adducts acs.orgpeptide.comchempep.comtotal-synthesis.comwikipedia.orgmdpi.com. The formation of these DBF-amine adducts can be monitored spectroscopically, typically via UV-Vis absorption at around 301 nm, allowing for tracking of the deprotection process peptide.comwikipedia.orgscholaris.caescholarship.org. In cases where primary or tertiary amines are used for deprotection, or when DBF scavenging by the base is inefficient, alternative scavengers like 1-octanethiol (B94742) can be employed researchgate.net.

Addressing Premature Fmoc Removal and Protecting Group Migration Issues

Premature removal of the Fmoc group can occur due to the presence of sufficiently basic free amino groups within the growing peptide chain or on the resin mesalabs.comresearchgate.netnih.gov. For instance, the free ε-amino group of lysine (B10760008), ornithine, or diaminopropionic acid residues can abstract the acidic proton from the fluorenyl ring system of an adjacent Fmoc-protected amino acid, initiating unintended deprotection researchgate.net. This can lead to deletion sequences or the incorporation of incorrect amino acids mesalabs.comresearchgate.net. Solvents like DMF and NMP, especially at elevated temperatures, can also contribute to premature Fmoc removal through degradation products or inherent solvent properties mesalabs.comnih.gov. The addition of additives like HOBt can help minimize such solvent-induced deprotection nih.gov.

Protecting group migration is another concern, where a protecting group might move from its intended site to another reactive functional group. For example, the Dde protecting group has been observed to migrate under certain conditions researchgate.net. While the Fmoc group itself is generally stable under standard SPPS conditions, its premature removal by other basic functionalities is a significant challenge that requires careful control of reaction conditions and the use of appropriate side-chain protecting groups.

Applications of H Orn Fmoc Oh in Peptide and Peptidomimetic Research

Synthesis of Complex Peptide Architectures for Research

The strategic incorporation of H-Orn(Fmoc)-OH into peptide synthesis protocols facilitates the creation of a wide array of peptide structures, from simple linear chains to intricate branched and cyclic arrangements.

Synthesis of Linear Peptides and Peptide Fragments

In the realm of solid-phase peptide synthesis (SPPS), this compound and its protected precursor, Fmoc-Orn(Boc)-OH, are fundamental reagents. peptide.compeptide.comsigmaaldrich.com The Fmoc group on the α-amine allows for the stepwise elongation of the peptide chain, while the Boc group on the δ-amino side chain of ornithine provides orthogonal protection. This strategy is crucial for preventing unwanted side reactions at the side chain during peptide assembly. peptide.com The selective removal of these protecting groups at different stages of the synthesis enables the controlled construction of linear peptides and peptide fragments. peptide.comgoogle.com For instance, the synthesis of a peptide fragment can be achieved by cleaving the fully assembled and protected peptide from the resin under conditions that leave the side-chain protecting groups intact. peptide.com

The utility of ornithine derivatives extends to the synthesis of more complex linear peptides. For example, Fmoc-Orn(Boc)-OH has been used in the synthesis of caged luminescent peptides. nih.gov In one study, Fmoc-Orn(Boc)-OH was coupled with 6-aminobenzo[d]thiazole-2-carbonitrile to create a key intermediate, Fmoc-Orn(Boc)-6ABTC, which was subsequently used in the solid-phase synthesis of a library of luminescent peptide substrates for profiling serine proteases. nih.gov This highlights the adaptability of this compound derivatives in creating specialized research tools.

ReagentApplicationSynthesis TypeRef
Fmoc-Orn(Boc)-OHBuilding block for linear peptidesSolid-Phase Peptide Synthesis (SPPS) peptide.compeptide.com
Fmoc-Orn(Boc)-OHSynthesis of caged luminescent peptidesSolution and Solid-Phase Synthesis nih.gov
Boc-Orn(Fmoc)-OHPreparation of protected peptide fragmentsSolid-Phase Peptide Synthesis (SPPS) peptide.com

Methodologies for Cyclic Peptide Synthesis (On-Resin Cyclization, Side-Chain Anchoring)

The synthesis of cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts, frequently employs this compound and its derivatives. researchgate.netuniversiteitleiden.nl Two primary strategies for cyclization are on-resin cyclization and side-chain anchoring.

On-resin cyclization involves the formation of the cyclic structure while the peptide is still attached to the solid support. This method can be facilitated by using an ornithine residue where the side-chain amino group acts as a nucleophile to attack the C-terminal carboxylic acid, forming a head-to-side-chain cyclization.

Side-chain anchoring is another powerful technique where the peptide is attached to the resin via its side chain, allowing for head-to-tail cyclization. researchgate.netresearchgate.net An efficient method for this involves anchoring the δ-amine of ornithine to a Wang-type resin. researchgate.netuniversiteitleiden.nluniversiteitleiden.nl This can be achieved by converting the Boc-protected side chain of ornithine into an isocyanate, which then reacts with the hydroxyl group of the resin. researchgate.net After the linear peptide sequence is assembled, the N-terminal Fmoc group is removed, and the free amine attacks the ester linkage to the resin, releasing the cyclic peptide. researchgate.net This approach has been successfully used to synthesize biologically active cyclic peptides. researchgate.net The use of orthogonal protecting groups, such as Alloc on the ornithine side chain, also enables on-resin cyclization strategies. google.com

Cyclization MethodKey Ornithine DerivativeDescriptionRef
On-Resin CyclizationThis compoundThe side-chain amino group attacks the C-terminus of the peptide while it is still on the resin. researchgate.net
Side-Chain AnchoringBoc-Orn(Fmoc)-OHThe peptide is attached to the resin via the ornithine side chain, facilitating head-to-tail cyclization. researchgate.netresearchgate.netuniversiteitleiden.nl

Construction of Branched and Dendrimeric Peptide Structures

This compound is instrumental in the synthesis of branched and dendrimeric peptides, which are of interest for applications such as drug delivery and vaccine development. biotage.comnih.gov The δ-amino group of ornithine provides a convenient point for branching. By using an ornithine derivative with orthogonal protecting groups on the α- and δ-amino groups, such as Dde-Orn(Fmoc)-OH, peptide chains can be extended from both the main backbone and the side chain. biotage.com

For example, in the synthesis of a branched peptidoglycan mimic, Dde-Orn(Fmoc)-OH was used at the branching points. biotage.com The Fmoc group was removed to extend the main peptide chain, and subsequently, the Dde group was removed to allow for the synthesis of the peptide branch from the ornithine side chain. biotage.com Similarly, Boc-Orn(Fmoc)-OH can be used in combination with Fmoc-Lys(Fmoc)-OH to create dendrimeric structures. mdpi.commdpi.com The synthesis of super-cationic peptide dendrimers with antimicrobial activity has been demonstrated using Fmoc-Orn(Boc)-OH as one of the building blocks. mdpi.com

Generation of Combinatorial Peptide Libraries for Lead Discovery

Combinatorial chemistry is a powerful tool for discovering new bioactive molecules. This compound and its derivatives are valuable components in the construction of combinatorial peptide libraries due to the diverse functionalities that can be introduced via the ornithine side chain. nih.govresearchgate.net These libraries can be screened to identify lead compounds for drug development.

One-bead-one-compound (OBOC) libraries, where each bead displays a unique peptide sequence, can be synthesized using split-mix synthesis. nih.gov The inclusion of unnatural amino acids like ornithine expands the chemical diversity of these libraries. nih.gov For instance, Fmoc-Orn(Boc)-OH is one of many commercially available Fmoc-protected amino acids used in the generation of such libraries. nih.gov

Furthermore, the ornithine side chain can be modified post-synthesis to generate further diversity. For example, the δ-amino group can be acylated or sulfonated to create a library of modified peptides. researchgate.net This approach allows for the rapid generation of a large number of compounds for screening purposes.

Design and Synthesis of Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as enhanced stability and bioavailability. This compound serves as a versatile scaffold for the design and synthesis of various peptidomimetics.

Incorporation of Unnatural Amino Acids and Modified Residues for Structural Diversity

The incorporation of unnatural amino acids and modified residues is a key strategy in peptidomimetic design. nih.govresearchgate.net The side chain of ornithine in this compound provides a handle for introducing a wide range of modifications.

A notable example is the synthesis of an unnatural amino acid, Orn(i-PrCO-Hao), which induces β-sheet formation. nih.gov This was achieved by attaching a β-strand-mimicking amino acid (Hao) to the side chain of ornithine. The resulting Fmoc-Orn(i-PrCO-Hao)-OH could then be incorporated into peptides using standard solid-phase synthesis, demonstrating how this compound can be a precursor to novel building blocks for controlling peptide secondary structure. nih.gov

Another strategy involves the in-situ conversion of ornithine to arginine within a peptide sequence. acs.org This can be particularly useful in the synthesis of DNA-encoded chemical libraries, where the direct coupling of arginine can be inefficient. By using Fmoc-Orn(NVOC)-OH, the ornithine residue can be incorporated and later converted to arginine, showcasing the utility of modified ornithine derivatives in overcoming synthetic challenges. acs.org

Derivatization of Ornithine to Beta-Amino Acid Analogs (e.g., β3-Lysine)

A significant application of this compound lies in its conversion to β-amino acid analogs, such as β3-lysine. These analogs are of interest in medicinal chemistry as they can confer unique structural properties and resistance to enzymatic degradation to peptides. The synthesis of (R)- and (S)-Fmoc-β3-Lys(Mtt) has been achieved through the homologation of D- and L-ornithine, respectively. mdpi.com This process typically involves a multi-step sequence, starting with the appropriate enantiomer of this compound, to extend the carbon backbone and introduce the amino group at the β-position.

The general synthetic strategy for preparing Fmoc-protected β3-amino acids from α-amino acids involves an Arndt-Eistert reaction sequence. researchgate.net This method allows for the one-carbon extension of the α-amino acid backbone, leading to the corresponding β-amino acid. The resulting Fmoc-β3-Lys(Mtt) can then be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. mdpi.com

Synthesis of Aza-Beta3-Amino Acid Containing Peptidomimetics

This compound is also a precursor for the synthesis of aza-β3-amino acid-containing peptidomimetics. Aza-peptides, where the α-carbon of an amino acid is replaced by a nitrogen atom, are a class of peptidomimetics with altered conformational preferences and biological activities. acs.org

The synthesis of Fmoc-protected aza-β3-amino acid monomers with functional side chains, including the homologue of Fmoc-aza-β3-Lys(Boc)-OH derived from ornithine, has been reported. univ-rennes1.fr These monomers are synthesized through a general method that allows for their incorporation into mixed aza-β3-peptides via solid-phase synthesis. univ-rennes1.fr The synthesis of the required Fmoc-protected aza-β3-amino acids is accessible and enables the production of significant quantities of pure mixed aza-β3-peptides. univ-rennes1.fr

Research on Opioid Peptidomimetics Containing Ornithine-Derived Analogs

Ornithine and its derivatives are utilized in the design of opioid peptidomimetics to explore structure-activity relationships and develop novel analgesics. Research has shown that replacing arginine with ornithine in certain peptidomimetics can lead to a loss of affinity for opioid receptors. However, modification of the ornithine side chain can recover and even enhance this affinity. acs.org

For instance, the introduction of a benzyl (B1604629) group on the ornithine side chain of a dipeptide analog resulted in recovered affinity, particularly for the NPFF1 receptor. acs.org Further modifications, such as the creation of tertiary amine derivatives, have been shown to enhance affinity for the hNPFFR2 receptor. acs.org These findings highlight the importance of the ornithine side chain in modulating receptor binding and have led to the development of orally active peptidomimetic antagonists of neuropeptide FF receptors that can prevent opioid-induced hyperalgesia. acs.orgacs.org

In another study, cyclic opioid peptidomimetics containing β3-Lysine, derived from ornithine, were synthesized and evaluated. mdpi.com The replacement of D-Lys with (R)- or (S)-β3-Lys, obtained through the homologation of D- or L-ornithine, resulted in isomeric cyclopeptides with altered opioid receptor binding and activation profiles. mdpi.com This demonstrates the utility of ornithine-derived analogs in fine-tuning the pharmacological properties of opioid peptidomimetics.

Engineering Peptides to Induce Specific Beta-Sheet Folding and Interactions

This compound and its derivatives are instrumental in engineering peptides that adopt specific secondary structures, such as β-sheets. The ability to control peptide folding is crucial for designing molecules with specific biological functions.

One approach involves linking anti-parallel peptide strands with an ornithine-derived turn unit to create stable β-hairpin structures. mdpi.com The δ-amino and α-carboxyl groups of the ornithine residue serve as connection points for the C-terminus and N-terminus of the peptide strands, respectively, facilitating the formation of a reverse turn. mdpi.com This strategy has been used to construct macrocyclic β-hairpin peptides derived from amyloid-β (Aβ). escholarship.orguci.edu In these constructs, Boc-Orn(Fmoc)-OH is attached to a resin, and the peptide chain is extended using Fmoc-based solid-phase peptide synthesis. escholarship.orguci.edu

Another innovative strategy utilizes an unnatural amino acid, Orn(i-PrCO-Hao), which can be incorporated into peptides to induce β-sheet-like folding and dimerization. nih.gov The Fmoc derivative, Fmoc-Orn(i-PrCO-Hao)-OH, can be used directly in standard Fmoc solid-phase peptide synthesis. nih.gov Alternatively, a strategy using Boc-Orn(Fmoc)-OH as the penultimate amino acid allows for the synthesis of peptides with N-terminal Orn(i-PrCO-Hao) residues. nih.gov This approach minimally perturbs the peptide sequence while enforcing a β-sheet conformation. nih.gov

Application Key Finding Compound Mentioned Reference
β-Hairpin StabilizationOrnithine can link anti-parallel peptides to form stable β-hairpin structures via a reverse turn.Boc-Orn(Fmoc)-OH mdpi.com
Amyloid-β MimicsMacrocyclic β-hairpin peptides derived from Aβ are synthesized using an ornithine turn unit.Boc-Orn(Fmoc)-OH escholarship.orguci.edu
Induction of β-Sheet FoldingThe unnatural amino acid Orn(i-PrCO-Hao) induces β-sheet structure and interactions in peptides.Fmoc-Orn(i-PrCO-Hao)-OH, Boc-Orn(Fmoc)-OH nih.gov

Research in Biologically Active Peptides and Bioconjugates

Development of Peptide-Based Therapeutics and Novel Drug Candidates

This compound and its protected variants are fundamental building blocks in the synthesis of peptide-based therapeutics. chemimpex.com The ability to incorporate ornithine and its analogs into peptide sequences allows for the design of novel drug candidates with improved pharmacological properties. chemimpex.com For example, the development of unnatural ornithine derivatives has led to orally active peptidomimetic antagonists for neuropeptide FF receptors, offering a therapeutic approach to manage opioid-induced hyperalgesia. acs.orgacs.org

The synthesis of these complex peptides often relies on solid-phase peptide synthesis (SPPS), where Fmoc-protected amino acids like this compound are sequentially added to a growing peptide chain. chemimpex.com The versatility of the ornithine side chain allows for various modifications to enhance stability, solubility, and receptor affinity.

Synthetic Strategies for Siderophores and Iron Acquisition Pathway Mimicry

This compound derivatives are crucial for the synthesis of siderophores and their mimics, which are high-affinity iron(III) chelators. These molecules play a role in bacterial iron acquisition and are being explored for "Trojan Horse" strategies to deliver drugs into bacteria. iris-biotech.de

A key building block in the synthesis of many siderophores is Nα-Fmoc-Nδ-(acetyl)-Nδ-(benzoyloxy)-ornithine [Fmoc-Orn(Ac,OBz)-OH]. rsc.orgresearchgate.net This orthogonally protected ornithine derivative is essential for the solid-phase synthesis of marine siderophores like amphibactin-T and moanachelin ala-B. rsc.orgresearchgate.net The synthesis involves standard Fmoc chemistry, and the benzoyl protecting group on the δ-nitrogen can be removed on the solid phase. researchgate.net

Furthermore, Nα-Fmoc-Nδ-acetyl-Nδ-benzyloxycarbonyl-l-ornithine is used to synthesize linear siderophore mimics containing Nδ-acetyl-Nδ-hydroxy-l-ornithine trimers. nih.gov These mimics are designed to have an optimal number of hydroxamate groups for iron coordination and have been shown to be transported into E. coli cells via siderophore uptake pathways. nih.gov

Siderophore/Mimic Key Building Block Synthetic Approach Reference
Amphibactin-TFmoc-Orn(Ac,OBz)-OHSolid-phase synthesis using Fmoc chemistry. rsc.orgresearchgate.net
Moanachelin ala-BFmoc-Orn(Ac,OBz)-OHSolid-phase synthesis using Fmoc chemistry. rsc.orgresearchgate.net
Linear Siderophore MimicNα-Fmoc-Nδ-acetyl-Nδ-benzyloxycarbonyl-l-ornithineSolid-phase peptide synthesis to create Nδ-acetyl-Nδ-hydroxy-l-ornithine trimers. nih.gov

Bioconjugation Techniques for Targeted Drug Delivery Systems

The strategic use of this compound, a derivative of the non-proteinogenic amino acid ornithine, is significant in the development of sophisticated drug delivery systems. Its utility is centered on its role as a versatile building block in bioconjugation, the process of linking biomolecules to other molecules, such as therapeutic agents. chemimpex.comchemimpex.com The unique architecture of Fmoc-protected ornithine derivatives, often featuring a second protecting group like tert-butyloxycarbonyl (Boc) on the side-chain δ-amino group, allows for orthogonal protection schemes. This is crucial in solid-phase peptide synthesis (SPPS), where different protecting groups can be selectively removed at various stages without affecting others. chemimpex.comsigmaaldrich.com

This selective deprotection capability is fundamental for creating targeted drug delivery vehicles. chemimpex.com Researchers can synthesize a peptide sequence designed to target specific cells or tissues, and then use the deprotected side chain of the incorporated ornithine residue as a specific attachment point for a drug molecule, imaging agent, or cell-penetrating peptide (CPP). smolecule.commdpi.com For example, a peptide can be assembled using the standard Fmoc/tBu strategy. acs.org A derivative like Fmoc-Orn(Boc)-OH is incorporated into the peptide chain. Following the completion of the peptide sequence, the Boc group on the ornithine side chain can be selectively removed using acid, leaving the Fmoc group and other side-chain protecting groups intact. This newly freed amino group on the ornithine side chain serves as a handle for conjugation.

This approach facilitates the creation of precisely structured peptide-drug conjugates. The use of functionalized linkers, which can be attached to the ornithine side chain, further enhances the sophistication of these systems, allowing for controlled release of the drug payload under specific physiological conditions, such as the acidic microenvironment of a tumor or the presence of specific enzymes. mdpi.com

Table 1: Research Findings in Bioconjugation Using Protected Amino Acids

Compound/SystemApplicationKey FindingReference
Nα-Fmoc-Nδ-Boc-D-ornithinePeptide-based therapeuticsThe dual Fmoc/Boc protection allows for selective deprotection, enabling precise construction of complex peptide sequences for drug development and bioconjugation. chemimpex.com
Fmoc-L-Orn(Mmt)-OHTargeted drug delivery systemsThe Mmt-protected side chain can be selectively deprotected on-resin to allow for the attachment of other biomolecules, crucial for creating targeted systems. chemimpex.com
Fmoc-Lys(Dde)-OHPeptide-drug conjugatesThe Dde group on the lysine (B10760008) side chain (analogous to ornithine) is selectively removed with hydrazine, enabling site-specific attachment of molecules like fluorophores or drugs. acs.org
CPP-Drug ConjugatesCancer therapyBifunctional linkers can be used to connect drugs to cell-penetrating peptides (CPPs), with the linker's nature (e.g., acid-sensitive, enzyme-cleavable) dictating the drug release mechanism. mdpi.com

Enzyme Inhibition Studies Utilizing Fmoc-Amino Acid Derivatives

Fmoc-protected amino acid derivatives, including this compound, have been identified as noteworthy candidates in enzyme inhibition studies. Research has revealed that the Fmoc group itself, often considered merely a protecting group for synthesis, can play an essential role in the biological activity of the molecule.

A significant study screened over fifty commercially available N-protected amino acids for their ability to inhibit the HIV protease enzyme. nih.gov The results demonstrated that amino acids with long side chains, such as lysine, ornithine, and arginine, exhibited significant inhibitory activity. nih.gov Crucially, the presence of the Nα-Fmoc group was found to be essential for this activity, with the resulting compounds acting as micromolar inhibitors. nih.gov This suggests that the bulky, hydrophobic Fmoc moiety contributes significantly to the binding of the molecule to the enzyme's active site. Further modification, such as adding an alkyl group at the Nα-position, led to the discovery of even more potent inhibitors, highlighting a clear structure-activity relationship. nih.gov These Fmoc-amino acid inhibitors were also found to be highly specific for HIV protease compared to other mammalian aspartyl proteases like pepsin and renin. nih.gov

The broader context of enzyme inhibition by ornithine derivatives is well-established. For instance, α-difluoromethylornithine (DFMO), an analogue of ornithine, is a known irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis that is often upregulated in cancer cells. frontiersin.orgbiocrates.com Similarly, 5-Fluoromethylornithine has been identified as a specific, irreversible inhibitor of L-ornithine:2-oxo-acid aminotransferase. nih.gov These examples underscore the potential of modifying the ornithine scaffold to create potent and specific enzyme inhibitors. The findings on Fmoc-amino acids add another dimension, where the protecting group itself becomes a key pharmacophore.

Table 2: Research Findings in Enzyme Inhibition

Inhibitor Class/CompoundTarget EnzymeKey FindingReference
Fmoc-protected amino acids (ornithine, lysine, arginine)HIV ProteaseThe Fmoc group was essential for inhibitory activity against HIV protease; these compounds were specific and showed no cytotoxicity at concentrations below 75 µM. nih.gov
α-Difluoromethylornithine (DFMO)Ornithine Decarboxylase (ODC)Acts as an irreversible suicide inhibitor of ODC, a key enzyme in polyamine synthesis and a target in cancer therapy. frontiersin.orgbiocrates.com
5-FluoromethylornithineL-ornithine:2-oxo-acid aminotransferase (OAT)The first specific irreversible inhibitor of OAT discovered, leading to greatly enhanced ornithine concentrations in tissues. nih.gov

Applications in Protein Engineering for Enhanced Functionality

The incorporation of non-standard amino acids like this compound into peptide chains is a powerful strategy in protein engineering, used to create proteins and peptides with enhanced or novel functionalities. chemimpex.comfrontiersin.org Protein engineering aims to design and build new proteins by modifying their amino acid sequences, and the inclusion of building blocks with unique side chains, such as ornithine, is a key approach. chemimpex.comacs.org

Utilizing Fmoc-protected ornithine derivatives in SPPS allows for the site-specific introduction of ornithine into a peptide sequence. nsf.gov This modification can fundamentally alter the peptide's properties. For example, the shorter side chain of ornithine compared to lysine can influence the conformational structure of the final peptide. Furthermore, the δ-amino group of the ornithine side chain provides a site for modifications that can enhance stability, alter binding affinity, or introduce new functions. chemimpex.com

A clear example of this is the synthesis of backbone N-aminated peptides, a type of peptidomimetic. In one study, Fmoc-Orn(Boc)-OH was used as a building block to synthesize analogues of the cyclic antimicrobial peptide Gramicidin S. nsf.gov N-amination at the ornithine residues resulted in analogues with improved activity against pathogenic bacteria like S. aureus and P. aeruginosa. nsf.gov This demonstrates how a specific modification, enabled by the use of a protected ornithine derivative, can engineer a peptide for enhanced therapeutic functionality. This approach of using orthogonally protected, tri-functional amino acids is a cornerstone for producing cyclic and branched peptides, which often exhibit increased stability and bioactivity compared to their linear counterparts. sigmaaldrich.com The ultimate goal is to leverage a deep understanding of protein structure-function relationships to design novel proteins for applications in fields ranging from drug delivery to biocatalysis. frontiersin.org

Table 3: Research Findings in Protein and Peptide Engineering

Engineered Peptide/ProteinModification StrategyResulting Enhanced FunctionalityReference
Gramicidin S (GS) AnalogueN-amination of ornithine residues using Fmoc-Orn(Boc)-OH during synthesis.The resulting analogue, [di-αOrn]GS, showed improved antimicrobial activity against specific ESKAPE pathogens and reduced hemolytic activity. nsf.gov
General PeptidesIncorporation of Fmoc-L-Orn(Mmt)-OH.Allows for site-specific modification of the peptide backbone, enabling scientists to engineer proteins for enhanced stability and function. chemimpex.com
Cyclic PeptidesSide-chain anchoring of ornithine residues during on-resin cyclization.An efficient method for synthesizing biologically active cyclic peptides, which are a popular class of macrocyclic drug candidates. researchgate.net

Analytical and Characterization Methodologies for H Orn Fmoc Oh and Its Derivatives

Microscopic and Scattering Techniques for Supramolecular Assembly Characterization

Microscopic and scattering techniques offer direct visualization and structural probing of the intricate arrangements formed by H-Orn(Fmoc)-OH and related peptide assemblies.

Transmission Electron Microscopy (TEM) for Morphological Analysis of Assemblies

Transmission Electron Microscopy (TEM) is a powerful tool for directly visualizing the nanoscale morphology of self-assembled this compound structures. By transmitting a beam of electrons through a thin sample, TEM provides high-resolution images that reveal the shape, size, and arrangement of assembled entities, such as nanofibers, fibrils, or micelles. Studies on various Fmoc-amino acid and peptide conjugates have consistently employed TEM to characterize their self-assembled morphologies. For instance, Fmoc-protected dipeptides and tripeptides have been shown to form distinct fibrillar structures, often indicative of the underlying molecular packing driven by the Fmoc group's π-stacking interactions nih.govacs.orgreading.ac.uk. Similarly, Fmoc-FFY has been visualized forming nanofibers, highlighting the utility of TEM in discerning the architectural features of these supramolecular constructs acs.org. When applied to this compound assemblies, TEM would provide direct visual evidence of the resulting nanostructures, allowing for the assessment of their uniformity and morphological characteristics.

Morphology ObservedFmoc-Peptide/Amino Acid StudiedTechniqueReference
FibrilsFmoc-FFTEM nih.govacs.org
NanofibersFmoc-FFYTEM acs.org
Extended Structures (Fibrils, Nanotapes)Fmoc-PheTEM reading.ac.uk
Fibrillar StructuresFmoc-AATEM acs.org

Wide-Angle X-ray Scattering (WAXS) and X-Ray Diffraction (XRD) for Structural Organization

Wide-Angle X-ray Scattering (WAXS) and X-ray Diffraction (XRD) are indispensable techniques for probing the internal structural organization and crystallinity of self-assembled this compound. These methods utilize the diffraction of X-rays by the ordered arrangement of molecules to provide information about lattice spacings, molecular packing, and the presence of specific secondary structures like β-sheets. Research on Fmoc-peptide hydrogels has frequently employed WAXS and XRD to confirm the formation of ordered structures, often associated with the characteristic diffraction patterns of β-sheet arrangements, which are stabilized by intermolecular hydrogen bonding and π-stacking of the Fmoc groups nih.govacs.orgrsc.org. For example, WAXS analysis of Fmoc-FFY nanostructures helped elucidate their structural organization acs.org. Similarly, studies on ornithine lipids, which share the ornithine backbone, have utilized WAXS to investigate their structural properties in bilayers rsc.org. Applying WAXS/XRD to this compound assemblies would allow for the determination of their degree of order, the identification of crystalline domains, and the confirmation of specific structural motifs, such as β-sheet formation, which are crucial for understanding the bulk properties of the assembled material.

TechniqueSample TypeKey FindingsStructural InsightReference
WAXS/XRDFmoc-FF hydrogelDiffraction pattern consistent with β-sheet structureOrdered packing, intermolecular hydrogen bonding nih.gov
WAXS/SAXSFmoc-FFY nanostructureScattering curves analyzedStructural organization of nanofibers acs.org
WAXSOrnithine lipid bilayersStructural organization determinedMolecular packing in lipid bilayers rsc.org

Other Specialized Analytical Approaches

Beyond direct imaging and scattering, specialized techniques offer complementary insights into the conformational and electronic characteristics of this compound and its derivatives.

TechniqueSampleKey Spectral FeaturesInferred ConformationReference
CDFmoc-RGDNegative band at ~218 nmβ-sheet researchgate.net
CDFmoc-GRDNegative band at ~218 nmβ-sheet researchgate.net
CDPeptide modelNegative bands at 208 and 222 nmHelical conformation nih.gov
CDPeptide N+14Shallower negative band at lower wavelengthEnsemble of β-hairpin and random coil nih.gov

Electrochemical and Impedance Analysis of Amino Acid Conjugates

Electrochemical and impedance analysis techniques are employed to investigate the electronic properties and interfacial behavior of amino acid conjugates, particularly when they are immobilized on electrode surfaces or interact with other electroactive species. Electrochemical Impedance Spectroscopy (EIS) measures the impedance of an electrochemical system over a range of frequencies, providing information about charge transfer resistance, solution resistance, and double-layer capacitance. This can reveal how peptide conjugates, such as those involving this compound, interact with surfaces or participate in electron transfer processes. For example, studies on ferrocene (B1249389) conjugates of peptides have used EIS to monitor interactions with enzymes, showing changes in charge transfer resistance upon binding researchgate.net. While direct electrochemical studies on this compound itself are less common in the provided literature, its application in conjugates, such as immobilization onto electrode surfaces for biosensing or electrocatalysis, would make EIS a valuable tool. It can characterize the electrical properties of the conjugate layer, probe binding events, or assess changes in conductivity upon self-assembly or interaction with analytes.

TechniqueAnalyte/SystemMeasurementInsight GainedReference
EISFerrocene-peptide conjugate on Au electrodeCharge transfer resistance (RCT)Interaction with papain, blocking of electron transfer researchgate.net
EISImmobilized peptide conjugatesInterfacial propertiesSurface binding, charge transport researchgate.netrsc.org

Compound List:

this compound (Nα-(9-Fluorenylmethyloxycarbonyl)-L-ornithine)

Fmoc-Alpha-Me-Orn(Boc)-OH

Fmoc-FFY

Fmoc-FF

Fmoc-Phe

Fmoc-AA

Fmoc-RGD

Fmoc-GRD

Fmoc-L

Fmoc-K

Fmoc-Arg

Fmoc-His

Z-HF

Fmoc-Ala

Fmoc-Pro

Fmoc-Leu

Fmoc-Y

Fmoc-pY

Fmoc-L-Orn(Aloc)-OH

Fmoc-Orn(Boc)-OH

Fmoc-Orn(N3)-OH

Fmoc-Orn(Dde)-OH

Fmoc-Asp(OtBu)-OH

Fmoc-Glu(OtBu)-OH

Fmoc-Lys(Boc)-OH

Fmoc-Asp(OAll)-OH

Fmoc-Asp-OBzl

Fmoc-Asn(Trt)-OH

Computational and Theoretical Investigations of H Orn Fmoc Oh and Its Assemblies

Molecular Dynamics Simulations in Self-Assembly and Conformational Studies

Molecular dynamics (MD) simulations have become an indispensable tool for understanding the mechanisms behind the self-assembly of Fmoc-protected amino acids and peptides. aip.org By simulating the movement of atoms and molecules over time, MD can reveal the intricate processes of fibril formation, the influence of solvents, and the stability of the resulting nanostructures.

Modeling Self-Assembly Processes of Fmoc-Protected Amino Acids and Peptides

MD simulations have been successfully employed to model the self-assembly of various Fmoc-conjugated systems. aip.orgnih.gov These simulations often reveal that π-π stacking interactions between the aromatic Fmoc groups are a primary driving force for the initial aggregation. rsc.orgmdpi.com For instance, simulations of Fmoc-dialanine (Fmoc-AA) showed the formation of a condensed fibrillar structure where the Fmoc groups are predominantly stacked in the core. nih.govnih.gov This hydrophobic core, shielded from the aqueous environment, is a common feature observed in the self-assembly of amphipathic peptides. aip.org

Hydrogen bonding, both between peptide backbones and between the molecules and surrounding water, also plays a crucial role in stabilizing these assemblies. nih.govnih.gov While β-sheet-like hydrogen bonding is often implicated in the self-assembly of longer peptides, simulations of shorter Fmoc-dipeptides suggest that inter-residue hydrogen bonding and interactions with water can be more significant than the classic anti-parallel β-sheet arrangement. nih.govnih.gov The synergistic interplay of these non-covalent forces—hydrophobic interactions, π-π stacking, and hydrogen bonds—dictates the pathway and thermodynamics of self-assembly. aip.org

Computational studies have also highlighted the importance of molecular structure on self-assembly. For example, the presence of aromatic side chains, as seen in Fmoc-phenylalanine, can contribute to fibril stability through additional π-π stacking interactions. nih.gov Conversely, for Fmoc-protected amino acids with non-aromatic side chains, the stability of the resulting gel may be reduced. nih.gov

Elucidating Fibril Structure Formation and Stability

MD simulations provide detailed, atomistic resolution of the final fibril structures, which can be correlated with experimental data from techniques like transmission electron microscopy (TEM) and X-ray diffraction. nih.govrsc.org These simulations can help to understand how individual molecules pack together to form larger, ordered structures. For example, in simulations of Fmoc-RGDS, a model resembling the cross-β core of amyloid fibrils was proposed, stabilized by extensive π-π stacking of the Fmoc groups. rsc.org

The stability of these fibrillar structures is a key area of investigation. Simulations have shown that once formed, these peptide nanofibrils can be highly stable. acs.org The stability arises from a network of interactions, including the aforementioned π-π stacking and hydrogen bonds, as well as electrostatic interactions, particularly in charged peptides. aip.org The hydrophobic effect is also a major contributor, driving the aggregation of nonpolar groups to minimize contact with water. aip.org

Different packing arrangements, such as parallel versus antiparallel β-sheets, can be explored through simulations to determine the most energetically favorable configurations. rsc.org In the case of Fmoc-RGDS, simulations suggested that while antiparallel arrangements might be favored at high concentrations, parallel configurations could also form stable assemblies. rsc.org

Simulation of Solvent-Controlled Morphological Transitions in Self-Assemblies

The solvent environment plays a critical role in the self-assembly process, and MD simulations are well-suited to explore these effects. rsc.orgnih.gov By changing the solvent composition in simulations, researchers can observe how interactions between the peptide, the primary solvent, and any co-solvents influence the final morphology of the assembled structures. rsc.orgqut.edu.au

For example, in mixed organic/aqueous solvent systems, the proportion of water can be systematically varied to induce aggregation and study the resulting morphological transitions. rsc.org Coarse-grained MD simulations of Fmoc-protected aliphatic single amino acids in a tetrahydrofuran (B95107) (THF)/water system revealed that increasing water concentration leads to the formation of fiber-like structures. rsc.org These simulations can rationalize experimental observations, such as how the steric bulk of the amino acid side chain affects the ability to form well-defined crystalline structures. rsc.org

Simulations can also elucidate the role of the solvent at the molecular level. For instance, in aqueous solutions, water molecules that are initially in hydrophobic cavities between Fmoc groups are expelled during aggregation, leading to a decrease in the solvent-accessible surface area and stabilization of the assembly. nih.gov The final structure often presents an amphiphilic surface, with some exposure of the hydrophobic Fmoc groups to water, which can influence higher-order aggregation of fibrils. nih.govnih.gov

Quantum Mechanical Studies (e.g., Density Functional Theory - DFT)

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), offer a higher level of theoretical accuracy for studying the electronic structure, conformation, and interaction energies of molecules like H-Orn(Fmoc)-OH. acs.orgacs.org DFT is particularly useful for obtaining precise geometries and understanding the nature of non-covalent interactions that are fundamental to self-assembly.

In-Depth Structural and Conformational Analysis

DFT calculations are used to optimize the geometries of Fmoc-protected amino acids, providing detailed insights into their three-dimensional structure and preferred conformations. researchgate.netresearchgate.net These calculations can be performed in a vacuum or by incorporating solvent effects to better mimic experimental conditions. researchgate.net For example, DFT has been used to investigate the structural and conformational landscape of N-Fmoc-phenylalanine. researchgate.net

By analyzing the optimized geometries, researchers can understand the intramolecular interactions that stabilize certain conformations. This information is crucial for building accurate models for subsequent, larger-scale molecular dynamics simulations. nih.gov For instance, atomic charges for the Fmoc residue used in classical force fields are often derived from QM calculations to ensure a more accurate representation of the electrostatic potential. nih.gov

Furthermore, DFT computations can be used to predict spectroscopic parameters, such as NMR chemical shifts, which can then be compared with experimental data to validate the computed structures. rsc.orgualberta.ca This synergy between computational prediction and experimental measurement provides a robust framework for characterizing the structure of these molecules. rsc.org

Exploration of Energy Landscapes and Interaction Energies

A key application of QM methods is the quantification of interaction energies between molecules, which is essential for understanding the driving forces of self-assembly. rsc.org DFT can be used to calculate the binding energies of dimers and larger oligomers of Fmoc-amino acids, dissecting the contributions from different types of interactions.

For example, in a study of Fmoc-RGDS fibrils, QM calculations were performed on reduced models to quantify the interactions between adjacent β-strands. rsc.org These calculations confirmed the significant role of π-π stacking between the Fmoc groups in stabilizing the assembly. rsc.org The analysis can also break down the interaction energy into components like electrostatic, exchange-correlation, and steric effects, providing a deeper understanding of the binding nature. nih.gov

Exploring the potential energy surface with DFT allows for the identification of stable and metastable conformational states and the energy barriers between them. bakerlab.org This information on the energy landscape is critical for understanding the dynamics of conformational changes and the initial steps of the self-assembly process. bakerlab.org By providing a detailed energetic picture, QM studies complement the dynamic insights from MD simulations, offering a comprehensive understanding of the behavior of this compound and its assemblies.

Analysis of Noncovalent Interactions and Supramamolecular Synthons

The self-assembly and resulting architecture of this compound systems are governed by a complex interplay of noncovalent interactions. Computational and theoretical investigations provide profound insights into these forces, elucidating the roles of intermolecular contacts, charge distribution, and specific bonding patterns.

Hirshfeld Surface Analysis for Intermolecular Contacts

In related Fmoc-amino acid structures, HS analysis has shown that H···H, O···H/H···O, and C···H/H···C contacts are the most significant, often accounting for a large percentage of the total Hirshfeld surface area. researchgate.net For instance, in a study of N-benzoyl-2′-hydroxy-3-methylisovaline, these contacts constituted about 95% of the total surface. researchgate.net The dnorm map visually represents these interactions, with red areas indicating contacts shorter than the van der Waals radii, highlighting the most significant interactions. frontiersin.orgnih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these intermolecular contacts. nih.gov These plots show the distribution of contact types and their relative contributions. For example, in a study of phenylsulfonylated indoles, H···H contacts were the largest contributors, followed by O···H/H···O and C···H/H···C contacts. nih.gov While specific data for this compound is not detailed in the provided results, the analysis of similar Fmoc-derivatized amino acids and other ornithine derivatives suggests that a similar distribution of contacts would be expected, with hydrogen-mediated contacts playing a crucial role in the supramolecular assembly. researchgate.netrsc.org

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Related Compounds.

Interaction TypeTypical Contribution to Hirshfeld Surface Area
H···H> 30%
O···H/H···O19-28%
C···H/H···C16-20%
Other (e.g., F···H, N···H)Variable

Note: The data presented is based on findings from related molecules and serves as an illustrative example. nih.govresearchgate.netiucr.org

Molecular Electrostatic Potential Mapping for Charge Distribution and Complementarity

Molecular electrostatic potential (MEP) mapping is a computational technique that illustrates the charge distribution on the surface of a molecule. ucsb.edu It is invaluable for understanding and predicting how molecules will interact, particularly in the context of noncovalent interactions and molecular recognition. ucsb.eduwalisongo.ac.id The MEP map displays regions of positive, negative, and neutral electrostatic potential, typically colored blue, red, and green/yellow, respectively. researchgate.netblogspot.com

For this compound, the MEP would reveal distinct regions of charge. The carboxylic acid group (-COOH) and the carbonyl oxygen of the Fmoc group would be characterized by negative electrostatic potential (red), indicating their role as hydrogen bond acceptors. walisongo.ac.id Conversely, the amine protons and the hydroxyl proton of the carboxylic acid would exhibit positive electrostatic potential (blue), identifying them as hydrogen bond donors. nih.gov The large aromatic fluorenyl group would present a more neutral (green/yellow) surface, susceptible to π-stacking and hydrophobic interactions. ucsb.edu

The concept of electrostatic complementarity is crucial for the formation of stable supramolecular assemblies. frontiersin.org In the crystal packing of this compound, it is expected that the positive potential regions of one molecule would align with the negative potential regions of an adjacent molecule, maximizing electrostatic attraction. frontiersin.orgucsb.edu This principle governs the formation of hydrogen bonds and other electrostatic interactions that direct the self-assembly process. MEP analysis, often mapped onto the Hirshfeld surface, provides a visual representation of this complementarity within the crystal structure. frontiersin.orgnih.gov

Full Interaction Maps for Predicting Hydrogen Bonding Patterns

Full Interaction Maps (FIMs) are a computational tool that provides a comprehensive 3D visualization of a molecule's interaction preferences based on statistical data from the Cambridge Structural Database (CSD). cam.ac.ukyoutube.com These maps highlight regions around a molecule where hydrogen-bond donors, acceptors, and hydrophobic groups are most likely to be found. cam.ac.ukcam.ac.uk Red regions indicate a high probability for hydrogen bond acceptors, blue regions for hydrogen bond donors, and brown areas for hydrophobic contacts. cam.ac.uk

For this compound, a FIM analysis would predict the likely hydrogen bonding patterns that drive its self-assembly. The map would show strong acceptor regions near the carbonyl and hydroxyl oxygens and strong donor regions near the amide and hydroxyl hydrogens. cam.ac.uk By comparing the predicted interaction map with the actual crystal structure, one can assess how well the molecule's interaction preferences are satisfied in the solid state. youtube.com A good match between the predicted and observed interactions suggests a stable and favorable crystal packing arrangement. cam.ac.uk

This tool is particularly useful for understanding the formation of supramolecular synthons, which are robust and recurring patterns of noncovalent interactions. researchgate.net For Fmoc-amino acids, FIMs can help predict the formation of characteristic hydrogen-bonded motifs, such as those involving the carboxylic acid and amide groups. researchgate.netscilit.com The analysis can also reveal unsatisfied interaction sites, which might indicate potential for polymorphism or the design of co-crystals. youtube.com

Characterization of Pi-Pi Stacking and Hydrophobic Interactions in Self-Assembled Systems

The self-assembly of Fmoc-containing molecules like this compound is significantly influenced by π-π stacking and hydrophobic interactions, primarily driven by the large, aromatic fluorenyl group. semanticscholar.orgreading.ac.ukresearchgate.net The Fmoc moiety provides a strong impetus for aggregation in aqueous environments through these non-covalent forces. researchgate.net

Pi-Pi Stacking: The planar, electron-rich fluorenyl rings of adjacent this compound molecules can interact through π-π stacking. nih.gov These interactions, which can be parallel-displaced or T-shaped, are a key driving force in the formation of ordered structures such as nanofibers and hydrogels. cam.ac.uksemanticscholar.org Computational simulations of Fmoc-dipeptides have shown that the Fmoc groups tend to stack in the core of fibrillar structures, contributing significantly to their stability. nih.gov The distance between stacked aromatic rings is a critical parameter, typically in the range of 3.3 to 3.8 Å for effective interaction. researchgate.net In some systems, these π-π stacking interactions are so dominant that they guide the entire self-assembly process. nih.gov

Hydrophobic Interactions: The hydrophobic nature of the fluorenyl group and parts of the ornithine side chain also plays a crucial role, particularly in aqueous media. semanticscholar.orgbiorxiv.org Hydrophobic interactions minimize the unfavorable contact between nonpolar molecular surfaces and water, leading to the aggregation of the hydrophobic moieties. nsf.gov This effect is a primary driver for the initial stages of self-assembly, often leading to the formation of micelles or larger aggregates where the hydrophobic parts are shielded from the solvent. whiterose.ac.uk Computational studies have highlighted that an interplay between hydrophobic and aromatic π-π interactions often governs the self-assembly of Fmoc-amino acids. biorxiv.org

The balance between π-π stacking, hydrophobic effects, and hydrogen bonding determines the final morphology of the self-assembled structures, which can range from crystalline solids to fibrous networks in hydrogels. semanticscholar.org

Table 2: Key Non-covalent Interactions in the Self-Assembly of Fmoc-Amino Acids.

Interaction TypeContributing Molecular MoietyRole in Self-Assembly
Pi-Pi StackingFluorenyl groupStabilization of ordered structures (e.g., fibrils, crystals) nih.govnih.gov
Hydrophobic InteractionsFluorenyl group, aliphatic side chainsDriving force for initial aggregation in aqueous media semanticscholar.orgnsf.gov
Hydrogen BondingCarboxylic acid, amide group, side chainDirectionality and specificity of the assembly nih.govrsc.org
Electrostatic InteractionsCharged groups (e.g., carboxylate, protonated amine)Stabilization of the overall assembly, particularly in charged systems rsc.orgntu.edu.tw

Investigating Hydrogen Bonding Networks (Inter-residue and with Solvents)

Hydrogen bonding is a fundamental interaction that provides directionality and stability to the supramolecular structures formed by this compound. nih.gov These interactions can occur between the peptide-like backbones of the molecules (inter-residue) and between the molecules and the surrounding solvent. nih.govresearchgate.net

Inter-residue Hydrogen Bonding: The this compound molecule possesses multiple hydrogen bond donor and acceptor sites, including the carboxylic acid group (-COOH), the amide group (-NH-C=O), and the side-chain amine. The carboxylic acid can form strong dimers, and the amide groups can participate in β-sheet-like hydrogen bonding patterns, which are common in peptide self-assembly. biorxiv.orgnih.gov These inter-residue hydrogen bonds create well-defined, repeating structural motifs, known as supramolecular synthons, that form the basis of the extended network. juniperpublishers.com For example, computational studies on Fmoc-dipeptides have emphasized the importance of inter-residue hydrogen bonding, alongside Fmoc stacking, in stabilizing fibril structures. nih.gov

The interplay between inter-residue and solvent hydrogen bonding is a delicate balance that influences the kinetics and thermodynamics of self-assembly, ultimately determining the final supramolecular architecture. rsc.orgresearchgate.net

Quantification of Electrostatic Contributions to Assembly Formation

The formation of supramolecular assemblies from molecules like this compound is driven by a combination of forces, and quantifying the electrostatic contribution is key to understanding the stability of these structures. ntu.edu.twresearchgate.net Electrostatic interactions encompass ion pairing, hydrogen bonding, and dipole-dipole interactions, all of which can play a significant role. ntu.edu.tw

The protonation state of the amino and carboxylic acid groups is pH-dependent, meaning that the electrostatic interactions can be tuned by changing the pH of the environment. At neutral pH, the carboxylic acid is typically deprotonated (-COO⁻) and the side-chain amine may be protonated (-NH₃⁺), leading to the formation of zwitterions. The resulting salt bridges or ion-pairing interactions between oppositely charged groups on adjacent molecules can be a powerful driving force for assembly and can significantly stabilize the final structure. ntu.edu.tw

Computational methods, such as those used in molecular dynamics simulations with appropriate force fields, allow for the calculation of the electrostatic interaction energy between molecules in an assembly. rsc.org These calculations can dissect the total binding energy into its various components (e.g., electrostatic, van der Waals). For instance, in studies of collagen-mimetic peptides, electrostatic interactions between oppositely charged residues have been shown to be crucial for both the folding of the peptide chains and their subsequent self-assembly into larger fibrillar structures. researchgate.net

By systematically varying charged residues or the surrounding ionic strength in computational models, the specific contribution of electrostatics to the stability and morphology of the assembly can be quantified. rsc.org These theoretical investigations, corroborated by experimental data, provide a detailed picture of how electrostatic forces, in concert with hydrophobic effects and π-π stacking, govern the hierarchical self-assembly of this compound. researchgate.net

Computational Tools for Predicting Peptide Synthesis Outcomes

The efficiency and success of solid-phase peptide synthesis (SPPS), particularly the widely used Fmoc-based strategy, can be highly sequence-dependent. frontiersin.org The chemical properties of specific amino acids and their sequence can lead to challenges such as aggregation of the growing peptide chain, resulting in incomplete reactions and difficult purifications. nih.govalmacgroup.com The inclusion of building blocks like this compound is subject to these sequence-dependent effects. To address this, computational tools have been developed to forecast the likelihood of synthesis success, enabling researchers to anticipate and mitigate potential issues. researchgate.net

These predictive tools analyze various physicochemical properties of the peptide sequence to generate a score indicating the probable ease or difficulty of its synthesis. acs.org A number of prediction tools are available, but they often rely on limited parameters like the aggregation potential of adjacent amino acids, which can lead to inaccuracies. almacgroup.com More advanced tools leverage machine learning algorithms trained on large datasets of previously synthesized peptides, examining not just adjacent residues but also larger sequence motifs and other factors like peptide length. almacgroup.com By analyzing historical data from thousands of syntheses, these tools can more accurately identify problematic sequences and guide the optimization of synthesis protocols. researchgate.net

A notable advancement in predicting the outcomes of Fmoc-based peptide synthesis is the development of the Peptide Synthesis Score (PepSySco). nih.govresearchgate.net This computational model was created by assembling a large dataset of peptides synthesized using standard Fmoc chemistry, with their identities and purities validated by mass spectrometry. nih.govacs.org Researchers analyzed the mass spectra to identify errors and define features associated with failed or problematic syntheses. researchgate.net

The development of PepSySco involved training several machine learning (ML) models on 22 different features derived from the peptide sequences. acs.org These features ranged from simple metrics like peptide length to more complex biochemical properties of the constituent amino acids. researchgate.net Through a process of feature reduction and model comparison, a naive Bayes classifier was found to be the most effective. researchgate.netacs.org The final, most predictive model utilizes just two key features: "peptide length" and the "Janin index," a measure of amino acid hydrophobicity. acs.org This streamlined model provides a score from 0 to 1, where a higher score indicates a greater likelihood of a successful synthesis. acs.orgiedb.org

The PepSySco model underwent rigorous validation using a large, independent dataset of 9,604 synthetic peptides that were not used in the initial training. nih.govacs.org The synthesis success for this validation set was determined using a sensitive mass spectrometry method. nih.gov In this validation, PepSySco demonstrated a high level of accuracy, achieving an area under the receiver operating characteristic curve (AUC) of 0.806. nih.govacs.org This performance was significantly better than other available tools, such as the ThermoFisher Scientific tool, which only achieved an AUC of 0.567 on the same dataset. nih.govacs.org The model consistently achieved AUC values greater than 0.8 for various success rate thresholds, confirming its ability to accurately predict synthesis success on independent data. nih.govacs.org

Table 1: Performance Comparison of Peptide Synthesis Prediction Models on an Independent Validation Dataset. nih.gov
Predictive ModelArea Under the Curve (AUC)Primary Predictive FeaturesUnderlying Methodology
PepSySco0.806Peptide Length, Janin IndexNaive Bayes Classifier
ThermoFisher Scientific Tool0.567Not specifiedNot specified

Molecular Docking and Analysis of Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a peptide containing an this compound derivative) when bound to a second molecule (a receptor, typically a protein). This analysis provides critical insights into the intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and ionic bonds—that stabilize the complex. Such studies are fundamental in drug discovery and molecular biology for understanding biological processes and for designing new therapeutic agents. researchgate.net For peptides incorporating modified amino acids like ornithine derivatives, docking can elucidate how these modifications influence binding affinity and specificity to a biological target. frontiersin.org

While specific molecular docking studies focusing solely on this compound are not prevalent in the reviewed literature, research on related ornithine-containing compounds provides valuable insights into their potential interactions. For instance, computational studies on difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase, have utilized molecular docking to understand its binding and to design more effective analogues. frontiersin.org Similarly, molecular modeling of cyclic opioid peptidomimetics where a lysine (B10760008) residue was replaced by a β³-lysine (derived from ornithine) used docking and molecular dynamics simulations to explain the observed differences in binding affinity to the mu-opioid receptor. researchgate.net These studies often reveal key interactions, such as the canonical ionic interaction with a specific aspartate residue in the receptor binding site, which are crucial for affinity. researchgate.net

The analysis of these interactions often involves calculating binding energies and examining the stability of the ligand-protein complex over time through molecular dynamics simulations. acs.org For example, in a study of 7,8-Dihydroxyflavone (DHF) derivatives linked to Fmoc-amino acids, molecular docking was used to screen ligands against the alpha-synuclein (B15492655) protein, a target in Parkinson's disease research. acs.org The stability of the resulting complexes and the specific amino acid interactions were then further analyzed. acs.org These computational approaches allow for the rationalization of structure-activity relationships and guide the synthesis of new molecules with improved properties. researchgate.net

Table 2: Representative Examples of Molecular Interactions from Computational Studies of Ornithine-Containing Molecules.
Molecule/SystemTarget ProteinKey Interactions ObservedComputational MethodReference
Cyclic Opioid Peptidomimetic (β³-Lys from Ornithine)Mu-Opioid Receptor (MOR)Hydrogen bonds, instability of ionic interaction with Asp147 in the inactive isomer.Molecular Docking & Molecular Dynamics researchgate.net
Difluoromethylornithine (DFMO) AnaloguesOrnithine Decarboxylase (ODC)Binding to the active site to inhibit polyamine biosynthesis.Molecular Docking frontiersin.org
7,8-Dihydroxyflavone-Fmoc-Amino Acid ConjugatesAlpha-synucleinInteractions with amino acids responsible for fibril aggregation.Molecular Docking & Molecular Dynamics acs.org
N-α,N-δ-dibenzoyl-(α)-hydroxymethylornithineNot specified (Supramolecular Analysis)H-bonds (O-H···O, N-H···O), C-H···π, and π···π stacking interactions.Hirshfeld Surface Analysis, Lippincott-Schroeder Model researchgate.net

Emerging Research Frontiers and Future Perspectives Involving H Orn Fmoc Oh

H-Orn(Fmoc)-OH in Advanced Biomaterial Development

The inherent properties of this compound, particularly the aromatic Fmoc group, make it a valuable component in the bottom-up fabrication of sophisticated biomaterials. Its ability to drive self-assembly through non-covalent interactions is being harnessed to create materials with applications in biotechnology and medicine.

Low molecular weight gelators (LMWGs), like Fmoc-protected amino acids, can self-associate in water to form three-dimensional networks that entrap solvent, creating hydrogels. nih.gov The self-assembly process for Fmoc-amino acids is primarily driven by a combination of hydrogen bonding and π-π stacking interactions between the aromatic Fmoc groups. nih.govfrontiersin.org This leads to the formation of ordered nanostructures, such as nanofibers and twisted nanoribbons, which entangle to form the hydrogel matrix. frontiersin.org

Researchers have demonstrated that dipeptides containing Fmoc modifications are particularly effective hydrogelators. frontiersin.org The properties of these gels can be tuned by altering the amino acid sequence, demonstrating the modularity of this approach. While many Fmoc-dipeptides form gels at low pH, which can limit biomedical applications, ongoing research aims to create hydrogels that are stable under physiological conditions. frontiersin.org The critical gelation concentration (CGC) is a key parameter for these materials, with some complex Fmoc-peptide derivatives like Fmoc-Lys(Fmoc)-Asp exhibiting ultra-low CGCs, indicating high efficiency in gel formation. frontiersin.org

Table 1: Factors Influencing Fmoc-Amino Acid Self-Assembly into Hydrogels

Factor Description Research Finding
π-π Stacking Interaction between the aromatic Fmoc groups. A primary driving force for the self-assembly process, leading to the formation of ordered fibrous structures. nih.govfrontiersin.org
Hydrogen Bonding Intermolecular bonding between amino acid backbones. Contributes to the stability and formation of β-sheet-like arrangements within the nanofibers. nih.gov
Amino Acid Identity The specific amino acid attached to the Fmoc group. The type of amino acid used influences the final properties and stability of the hydrogel. rsc.org
pH The acidity or alkalinity of the solvent. The gelling process for many Fmoc-amino acids is triggered by a change in pH. nih.gov

Three-dimensional (3D) cell culture systems provide a more physiologically relevant environment for studying cellular behavior compared to traditional 2D cultures. bohrium.comnih.gov Synthetic scaffolds, particularly those derived from self-assembling peptides, are emerging as promising alternatives to traditional matrices like Matrigel, which suffer from batch-to-batch variability and an undefined composition. bohrium.comnih.gov

Peptide-based hydrogels, which can be formed using this compound as a component, offer biocompatible and biomimetic scaffolds that can be tailored for specific cell types or tissues. bohrium.com These scaffolds mimic the natural extracellular matrix (ECM), supporting cell attachment, growth, and differentiation. azooptics.com The ability to engineer the mechanical properties and incorporate bioactive motifs makes these materials highly suitable for applications in tissue engineering and regenerative medicine. bohrium.comresearchgate.net For instance, functionalized 3D scaffolds are being developed to create artificial hematopoietic niches for the expansion of hematopoietic stem cells (HSCs) ex vivo. frontiersin.org The goal is to create systems that preserve the stemness of HSCs while promoting their differentiation into various blood cell lineages. frontiersin.org

Exploration of Novel Protecting Group Chemistries for Ornithine Derivatives

In peptide synthesis, the choice of protecting groups is crucial for achieving high yield and purity. nbinno.com The standard Fmoc/tBu (tert-butyl) strategy is widely used, but certain complex peptides can be degraded by the strong acid (trifluoroacetic acid, TFA) required for final deprotection. ub.edu This has spurred research into alternative and orthogonal protecting group strategies for amino acids like ornithine.

Orthogonal protecting groups can be selectively removed without affecting other protecting groups in the molecule. jocpr.com For ornithine, this allows for specific modification of the side-chain amine while the peptide backbone remains protected. Besides the common Nα-Boc/Nδ-Fmoc and Nα-Fmoc/Nδ-Boc schemes, other protecting groups are being explored for the δ-amino group of ornithine to expand its synthetic utility. nbinno.comsigmaaldrich.com

Table 2: Examples of Protecting Groups Used for Ornithine

Protecting Group Abbreviation Common Position Key Feature
Fluorenylmethoxycarbonyl Fmoc Nδ or Nα Base-labile; standard for SPPS. sigmaaldrich.com
tert-Butoxycarbonyl Boc Nδ or Nα Acid-labile; allows for orthogonal deprotection with Fmoc. sigmaaldrich.com
Methyltrityl Mtt Highly acid-labile; can be removed selectively while Boc and Fmoc groups remain. advancedchemtech.com
p-Nitrobenzyloxycarbonyl pNZ Removable under neutral or nearly neutral conditions, useful for acid-sensitive peptides. ub.edu
Azide N3 Can be selectively modified using Staudinger ligation or click chemistry. iris-biotech.de

The development of novel reagents for introducing protecting groups is also an active area of research. For example, the Fmoc-2-MBT reagent has been developed to avoid the formation of dipeptide side-products that can occur when using traditional reagents like Fmoc-Cl or Fmoc-OSu. ub.edu

Development of Hybrid and Conjugated Systems with Enhanced Biological Activity

Incorporating this compound into larger molecular constructs allows for the creation of hybrid and conjugated systems with novel or enhanced biological functions. These systems combine the structural features of peptides with other chemical moieties, such as metal complexes or nanoparticles.

One area of exploration is the development of peptide-gold nanoparticle (AuNP) hybrids. nih.gov Peptides can be rationally designed to act as capping agents for AuNPs, conferring stability and biological specificity. These hybrid nanomaterials have shown promise in biosensing, molecular targeting, cell imaging, and as antimicrobial agents. nih.gov

Another strategy involves creating siderophore-drug conjugates. Siderophores are molecules that bind and transport iron. Ornithine derivatives are found in many natural siderophores. iris-biotech.de By synthesizing conjugates that link a siderophore motif to a drug, researchers can hijack bacterial iron acquisition systems to deliver antibiotics specifically to pathogenic bacteria, a concept known as the "Trojan Horse" strategy. iris-biotech.de

Rational Design of Peptide-Based Functional Molecules with Tunable Properties

Rational design involves creating molecules with desired functions based on a fundamental understanding of their structure-activity relationships. frontiersin.org In peptide science, this approach is being used to develop molecules with specific properties, such as antimicrobial activity or self-assembly behavior. frontiersin.orgfrontiersin.org

By combining cationic residues (like ornithine) with aromatic or hydrophobic residues, researchers can design short peptides that target and disrupt microbial membranes. frontiersin.org The Fmoc group itself can contribute to this activity through hydrophobic interactions. This bi-functional design allows for the creation of peptides that are not only antimicrobial but also self-assemble into hydrogels, which could serve as a delivery vehicle. frontiersin.org The ability to program peptide sequences to control their assembly and function is a key goal in this field, with potential applications ranging from therapeutics to advanced materials. frontiersin.orgnih.gov

Synergistic Integration of Computational and Experimental Approaches in Future Peptide Science Discoveries

The complexity of peptide systems, especially their self-assembly and interactions, necessitates a combination of computational and experimental methods. nih.govnih.gov This synergistic approach is accelerating the pace of discovery in peptide science. nih.gov

Computational techniques, such as molecular dynamics (MD) simulations, are used to model the self-assembly of Fmoc-conjugated peptides at the atomic level. nih.gov These simulations can predict how molecules will aggregate and what forces stabilize the resulting nanostructures. For example, simulations have shown that for some short Fmoc-peptides, π-stacking of the Fmoc groups is a dominant factor in fibril stabilization, rather than the β-sheet formation often assumed. nih.gov

These computational predictions are then validated and refined using experimental techniques. nih.gov

Table 3: Integrated Computational and Experimental Techniques in Peptide Research

Technique Type Information Gained
Molecular Dynamics (MD) Simulation Computational Predicts fibril structure, intermolecular interactions, and assembly pathways. nih.gov
Transmission Electron Microscopy (TEM) Experimental Visualizes the morphology and dimensions of self-assembled nanoscale fibers. nih.gov
Circular Dichroism (CD) Experimental Investigates the secondary structure (e.g., β-sheet, random coil) of peptides in solution or gel state. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy Experimental Probes the hydrogen bonding environment and conformational states of the peptide backbone. nih.gov
Wide-Angle X-ray Scattering (WAXS) Experimental Provides data on molecular spacing, such as the distance between stacked Fmoc groups. nih.gov

Q & A

Q. Experimental Design :

  • Compare CD spectra of Fmoc-Orn-containing peptides vs. non-Fmoc analogs to assess secondary structure .
  • Measure rheological properties (storage modulus, G’) to quantify hydrogel stiffness .

Advanced: How to analyze and mitigate side reactions during this compound incorporation into backbone-modified peptides?

Methodological Answer:
Common side reactions include aspartimide formation and racemization. Mitigation strategies:

Low-Temperature Coupling : Perform reactions at 4°C to reduce racemization .

Additive Use : Include Oxyma Pure or HOBt to suppress aspartimide formation .

HPLC-MS Monitoring : Track side products (e.g., Δm/z = -18 for dehydration) and optimize cleavage conditions .

Case Study : A backbone-modified peptide study achieved 85% yield by coupling Fmoc-Orn at 4°C with HATU/Oxyma .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.